Comparative Antiviral Potency of Encephalitic alphavirus-IN-1 vs. Homoseongomycin
Encephalitic alphavirus-IN-1 demonstrates substantially higher antiviral potency compared to the marine-derived natural product homoseongomycin. Against VEEV, its EC50 of 0.24 μM is over 35-fold lower (more potent) than the 8.6 μM reported for homoseongomycin. Against EEEV, its EC50 of 0.16 μM is over 7-fold lower than the 1.2 μM reported for homoseongomycin [1]. This significant potency difference positions Encephalitic alphavirus-IN-1 as a more sensitive tool for in vitro viral inhibition studies.
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | VEEV: 0.24 μM; EEEV: 0.16 μM |
| Comparator Or Baseline | Homoseongomycin (natural product): VEEV: 8.6 μM; EEEV: 1.2 μM |
| Quantified Difference | Encephalitic alphavirus-IN-1 is ~36-fold more potent against VEEV and ~7.5-fold more potent against EEEV |
| Conditions | Cell-based viral replication assays (VEEV TC-83 luciferase reporter and EEEV) |
Why This Matters
Greater potency at lower concentrations reduces the likelihood of off-target cellular effects and compound interference, improving assay signal-to-noise ratio and reliability.
- [1] Lin SC, et al. Homoseongomycin, a compound isolated from marine actinomycete bacteria K3-1, is a potent inhibitor of encephalitic alphaviruses. Antiviral Res. 2021 Jul;191:105087. View Source
